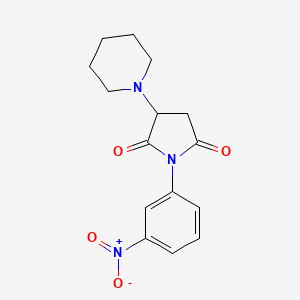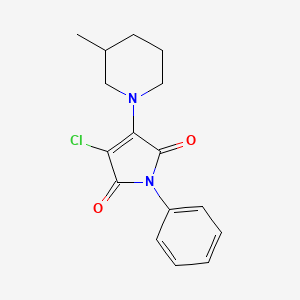
1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
説明
Synthesis Analysis
The synthesis of nitrophenyl derivatives, including those similar to the compound , often involves multi-step chemical reactions, starting from basic building blocks like nitroaniline or nitrophenyl precursors. For example, Zhuang Hong (2000) detailed the synthesis of a related compound, demonstrating the typical pathway involving the reaction of nitroaniline with other reagents under specific conditions to yield the desired nitrophenyl pyrrol derivatives with satisfactory yield. This process highlights the critical role of selecting appropriate reagents and reaction conditions in synthesizing such complex molecules (Hong, 2000).
Molecular Structure Analysis
The molecular structure of compounds like 1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione is characterized using various spectroscopic and crystallographic techniques. The structure determination of similar compounds through X-ray diffraction analysis reveals intricate details about their molecular geometry, including bond lengths, angles, and the spatial arrangement of functional groups, which are pivotal for understanding their chemical reactivity and interactions with biological targets. For instance, studies have shown how the nitro group orientation and the overall molecular conformation affect the compound's chemical behavior and properties (Hong, 2000).
Chemical Reactions and Properties
The chemical reactivity of 1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione and related compounds involves interactions with various reagents, leading to a plethora of chemical transformations. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to introduce specific functional groups. Research has demonstrated the ability of nitrophenyl derivatives to undergo conjugate additions, substitutions, and other transformations, which are instrumental in the synthesis of pharmacologically active molecules. The study by Johnson et al. (2002) on asymmetric carbon-carbon bond formations exemplifies the strategic use of nitroalkenes in constructing complex, bioactive structures with high enantioselectivity (Johnson et al., 2002).
Physical Properties Analysis
The physical properties of 1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, including solubility, melting point, and crystalline structure, are influenced by its molecular composition and structure. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems. Studies like those conducted by Hong (2000) provide insights into the crystallographic characteristics and solubility aspects, which are essential for the compound's application in drug development and synthesis (Hong, 2000).
Chemical Properties Analysis
The chemical properties of 1-(3-nitrophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are pivotal for its pharmacological profile. These properties dictate how the compound interacts with biological targets, its metabolism, and its overall pharmacokinetics and pharmacodynamics profile. The research by Johnson et al. (2002) into the compound's reactivity and interaction with other molecules provides valuable information on optimizing these chemical properties for better therapeutic efficacy and safety (Johnson et al., 2002).
特性
IUPAC Name |
1-(3-nitrophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c19-14-10-13(16-7-2-1-3-8-16)15(20)17(14)11-5-4-6-12(9-11)18(21)22/h4-6,9,13H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOUFBHZFMLNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7132271 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(3-fluorobenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4017358.png)
![1-[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)piperidine](/img/structure/B4017364.png)
![N-(4-fluorobenzyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4017376.png)

![3-(2,6-dimethyl-4-morpholinyl)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4017381.png)
![N-benzyl-N-[3-(2-furyl)-3-phenylpropyl]propanamide](/img/structure/B4017393.png)
![1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-[(4-methylphenyl)thio]-2,5-pyrrolidinedione](/img/structure/B4017399.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4017414.png)
![N-[2-(cyclohexylthio)ethyl]-2-phenylacetamide](/img/structure/B4017420.png)
![N~1~-(2,4-difluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4017438.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017446.png)
![2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4017454.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B4017461.png)